

# Application Notes and Protocols for CP-339818 in Patch-Clamp Experiments

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## Compound of Interest

Compound Name: CP-339818

Cat. No.: B1669486

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## Introduction

**CP-339818** is a potent and selective non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1] Its mechanism of action involves a use-dependent block, preferentially binding to the C-type inactivated state of the channel.[2][3][4] This property makes **CP-339818** a valuable tool for studying the physiological roles of Kv1.3 and Kv1.4, particularly in the context of T-lymphocyte activation and autoimmune diseases where Kv1.3 is a key regulator.[1][5] These application notes provide detailed protocols for utilizing **CP-339818** in whole-cell patch-clamp experiments to characterize its inhibitory effects on Kv1.3 channels.

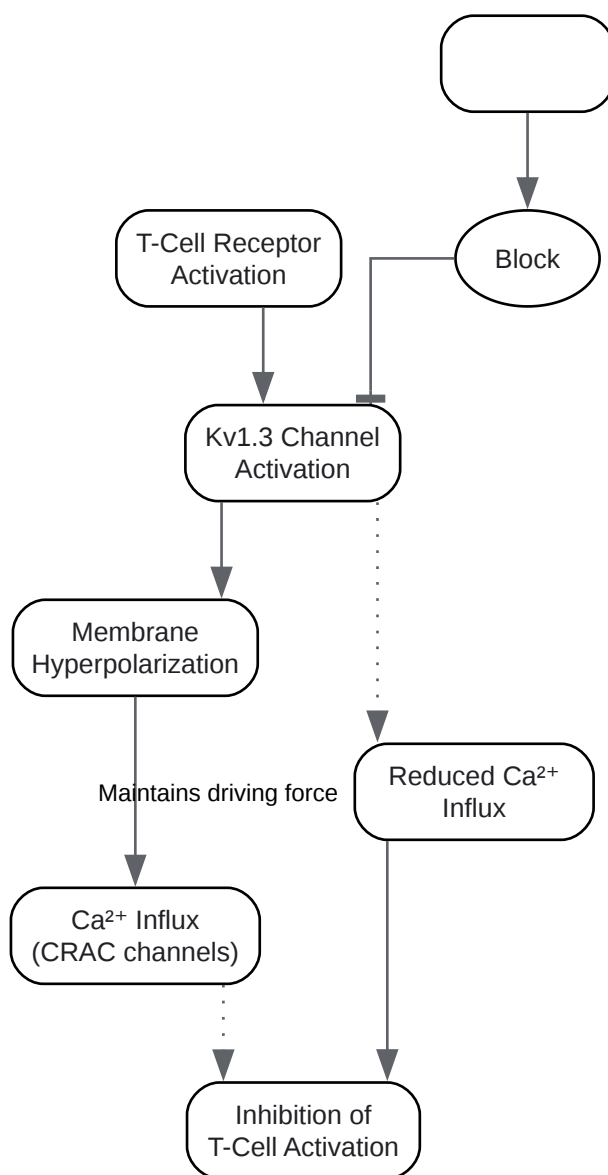
## Data Presentation

## Quantitative Data Summary

Parameter	Value	Channel	Cell Type	Reference
IC <sub>50</sub>	~200 nM	Kv1.3	Human T-lymphocytes	[1]
IC <sub>50</sub>	~300 nM	Kv1.4	Not specified	[1]
IC <sub>50</sub>	18.9 μM	HCN1	Not specified	[1]
IC <sub>50</sub>	43.4 μM	HCN4	Not specified	[1]
Selectivity	Significantly weaker block of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2	Various	Not specified	[1]

## Signaling Pathway

### Inhibition of T-Lymphocyte Activation by CP-339818



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Caption: Signaling pathway of **CP-339818** in T-lymphocytes.

## Experimental Protocols

### Protocol 1: Preparation of **CP-339818** Stock Solution

Objective: To prepare a stock solution of **CP-339818** for use in patch-clamp experiments.

Materials:

- **CP-339818** hydrochloride (M.Wt: 340.89 g/mol )

- Sterile deionized water
- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- **CP-339818** hydrochloride is soluble in water up to 20 mM.
- To prepare a 10 mM stock solution, dissolve 3.41 mg of **CP-339818** hydrochloride in 1 mL of sterile deionized water.
- Vortex the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

## Protocol 2: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents in T-Lymphocytes

Objective: To record whole-cell Kv1.3 currents from T-lymphocytes and assess the inhibitory effect of **CP-339818**.

Materials:

- Isolated human T-lymphocytes
- Patch-clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries
- Extracellular (bath) solution
- Intracellular (pipette) solution

- **CP-339818** stock solution

#### Solutions:

- Extracellular Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES. Adjust pH to 7.4 with NaOH.[6][7]
- Intracellular Solution (in mM): 100 KCl, 40 KF, 1 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.[6][7]

#### Procedure:

- Prepare fresh extracellular and intracellular solutions and filter them through a 0.22 µm filter.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
- Plate the isolated T-lymphocytes in a recording chamber on the patch-clamp setup and perfuse with the extracellular solution.
- Fill a patch pipette with the intracellular solution and mount it on the headstage.
- Approach a T-lymphocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Set the holding potential to -80 mV or -90 mV.[7][8]
- Record baseline Kv1.3 currents using a suitable voltage protocol (see Protocol 3).
- Perfuse the recording chamber with the extracellular solution containing the desired concentration of **CP-339818** (e.g., 200 nM for IC<sub>50</sub>).
- Record Kv1.3 currents in the presence of the compound.
- To study the reversibility of the block, wash out the compound by perfusing with the control extracellular solution.

## Protocol 3: Voltage Protocol to Investigate Use-Dependent Block of Kv1.3 by CP-339818

Objective: To design and implement a voltage-clamp protocol that induces C-type inactivation of Kv1.3 to observe the use-dependent block by **CP-339818**.

Procedure:

- Single Pulse Protocol (for baseline and initial effect):
  - From a holding potential of -80 mV, apply a single depolarizing step to +40 mV for 200-500 ms.[\[9\]](#)[\[10\]](#)[\[11\]](#) This will elicit a characteristic rapidly activating and slowly inactivating Kv1.3 current.
  - Repeat this pulse at a low frequency (e.g., every 30-60 seconds) to allow for full recovery from inactivation between pulses.[\[8\]](#)[\[9\]](#)
- Repetitive Pulse Protocol (to demonstrate use-dependency):
  - From a holding potential of -80 mV, apply a train of depolarizing pulses to +40 mV (e.g., 200 ms duration) at a higher frequency (e.g., 1-5 Hz).
  - Observe the current amplitude during the pulse train. In the presence of a use-dependent blocker like **CP-339818**, the peak current will progressively decrease with each pulse, demonstrating a cumulative block.
  - Compare the rate and extent of this block at different concentrations of **CP-339818**.

## Experimental Workflow and Logic



Caption: Workflow for a patch-clamp experiment with **CP-339818**.

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